molecular formula C10H12N2O2 B8007139 2-Nitro-5,6,7,8-tetrahydronaphthalen-1-amine

2-Nitro-5,6,7,8-tetrahydronaphthalen-1-amine

Cat. No.: B8007139
M. Wt: 192.21 g/mol
InChI Key: ZJEQNBOTNDJVNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Nitro-5,6,7,8-tetrahydronaphthalen-1-amine is an organic compound that belongs to the class of aromatic amines. It features a nitro group and an amine group attached to a tetrahydronaphthalene ring system. This compound is of interest due to its unique structural properties, which combine both aromatic and aliphatic characteristics, making it useful in various fields such as organic synthesis, pharmaceuticals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Nitro-5,6,7,8-tetrahydronaphthalen-1-amine typically involves the nitration of 5,6,7,8-tetrahydronaphthalen-1-amine. This can be achieved through the following steps:

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow nitration processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, ensuring consistent product quality .

Mechanism of Action

The mechanism of action of 2-Nitro-5,6,7,8-tetrahydronaphthalen-1-amine involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The amine group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function .

Properties

IUPAC Name

2-nitro-5,6,7,8-tetrahydronaphthalen-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O2/c11-10-8-4-2-1-3-7(8)5-6-9(10)12(13)14/h5-6H,1-4,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJEQNBOTNDJVNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=CC(=C2N)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

1-(Acetylamino)-2-nitro-5,6,7,8-tetrahydronaphtalene (2.5 g; 10.7 mmol) was suspended in a mixture of dimethoxyethane (30 ml) and aqueous sodium hydroxide (32 ml, 1 M). The mixture was heated to reflux for 2 hours. After cooling two volumes of ice-water was added, and the mixture was neutralised by addition of hydrochloric acid (32 ml, 1 M). The product was filtered off, washed with water and air-dried to yield 1-amino-2-nitro-5,6,7,8-tetrahydronaphtalene (1.95 g, 95%). This product (1.92 g; 10.0 mmol) was dissolved in ethanol and hydrogenated at ambient pressure using Pd (5% on activated carbon) as the catalyst. When the hydrogen uptake had ceased, the mixture was filtered through celite and the filtrate was evaporated to dryness to leave 1,2-diamino-5,6,7,8-tetrahydronaphtalene (1.55 g, 96%).
Name
1-(Acetylamino)-2-nitro-5,6,7,8-tetrahydronaphtalene
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
32 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
32 mL
Type
reactant
Reaction Step Three

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